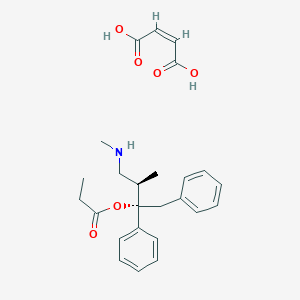

d-Norpropoxyphene.maleate

Description

Contextualization within Opioid Metabolism Studies

The study of d-norpropoxyphene (B1226900) is fundamentally linked to the metabolism of propoxyphene. Propoxyphene undergoes extensive first-pass metabolism, primarily in the liver and intestines. fda.govpsu.edufda.gov The principal metabolic pathway is N-demethylation, a reaction mediated by the cytochrome P450 enzyme CYP3A4, which converts propoxyphene into its major metabolite, norpropoxyphene (B1213060). fda.govfda.govfda.govdrugbank.com

Minor metabolic routes include ring hydroxylation and the formation of glucuronide conjugates. fda.govfda.govfda.gov Following metabolism, norpropoxyphene is primarily excreted by the kidneys. fda.govfda.govdrugbank.com Research shows that within 48 hours of propoxyphene administration, approximately 20% to 25% of the dose is excreted in the urine, with the majority being free or conjugated norpropoxyphene. fda.govfda.govdrugbank.com The concentration of norpropoxyphene found in urine is generally much higher than that of the parent drug. oup.com

Table 1: Metabolic Pathway of Propoxyphene

| Parent Compound | Enzyme | Metabolic Process | Major Metabolite |

|---|---|---|---|

| Propoxyphene | Cytochrome P450 3A4 (CYP3A4) | N-demethylation | d-Norpropoxyphene |

This table summarizes the primary metabolic conversion of propoxyphene.

Significance as a Metabolite in Research Models

d-Norpropoxyphene's distinct pharmacokinetic profile makes it a significant subject in research models. A key characteristic is its long elimination half-life, which is considerably longer than that of its parent compound. fda.govfda.gov This leads to the accumulation of norpropoxyphene in plasma and tissues, especially with repeated administration of propoxyphene. nih.govwikipedia.org

Kinetic studies in human subjects have been crucial in characterizing these properties. After repeated doses, plasma concentrations of both propoxyphene and norpropoxyphene can increase to levels five to seven times higher than those seen after a single dose. nih.gov The half-life of norpropoxyphene is also observed to increase significantly with repeated dosing. nih.gov

The compound's pharmacokinetics have been investigated in specific populations. For instance, in elderly patients (70-78 years), the half-lives of both propoxyphene and norpropoxyphene are reported to be much longer. fda.govfda.govnih.gov In research models involving patients with liver cirrhosis, plasma concentrations of norpropoxyphene were found to be significantly lower than in control subjects, while propoxyphene levels were higher. fda.govfda.gov This is attributed to decreased first-pass metabolism of propoxyphene. fda.govfda.gov The ratio of the area under the concentration-time curve (AUC) of norpropoxyphene to propoxyphene has been studied as a potential indicator of hepatocellular function and portal-systemic shunting. nih.gov In patients with cirrhosis, this ratio was significantly lower (0.5-0.9) compared to controls (2.5-4.0). fda.govfda.govnih.gov

Table 2: Comparative Pharmacokinetics of Propoxyphene and d-Norpropoxyphene

| Parameter | Propoxyphene | d-Norpropoxyphene |

|---|---|---|

| Peak Plasma Concentration (tmax) | 2 to 2.5 hours | 2 to 2.5 hours |

| Half-life (t½) - Single Dose | 6 to 12 hours | 30 to 36 hours |

| Half-life (t½) - Repeated Dosing | Increased to ~11.8 hours | Increased to ~39.2 hours |

| Half-life (t½) - Elderly Patients | 13 to 35 hours | 22 to 41 hours |

Data compiled from studies on the pharmacokinetics following oral administration. nih.govfda.govfda.govfda.govhres.ca

Overview of Research Trajectories

Contemporary academic research on d-norpropoxyphene follows several key trajectories. A major area of investigation has been its effects on cardiac ion channels. researchgate.net In vitro studies have demonstrated that both propoxyphene and norpropoxyphene inhibit voltage-gated sodium and potassium channels. fda.govwikipedia.org Specifically, they block the rapidly activating delayed rectifier potassium current (hERG) channels with approximately equal potency. fda.govfda.gov This local anesthetic effect on cardiac channels is a focal point of toxicological research. hres.cawikipedia.org

Another significant research trajectory lies in the field of analytical chemistry, focusing on the accurate quantification of d-norpropoxyphene in biological samples. nih.govcapes.gov.br The chemical instability of norpropoxyphene presents a notable analytical challenge. nih.gov The compound can undergo rearrangement and dehydration, forming artifacts that could interfere with analysis. nih.govsigmaaldrich.com Consequently, research has been directed toward developing robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS), that can distinguish norpropoxyphene from its degradation products. nih.govcerilliant.com Other methods like gas chromatography-mass spectrometry (GC-MS) have also been developed and refined for its detection in urine and blood. sigmaaldrich.cnoup.comcapes.gov.br

Furthermore, d-norpropoxyphene serves as a crucial biomarker in forensic and clinical toxicology for identifying propoxyphene use. caymanchem.comoup.com Its use as a certified reference material is essential for calibrating analytical instruments and validating methods to ensure accurate and reproducible results in these settings. caymanchem.com Research continues to explore its kinetic properties in various populations to better understand its disposition. nih.govnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H31NO6 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;[(2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate |

InChI |

InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,21+;/m1./s1 |

InChI Key |

HCQPFYNZJNOOKN-YKNFWSLESA-N |

Isomeric SMILES |

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CNC.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of D Norpropoxyphene.maleate

Chemical Synthesis Approaches for Research Reference Standards

The availability of pure d-norpropoxyphene (B1226900) maleate (B1232345) as a reference standard is essential for analytical and research purposes. This enables accurate quantification in biological samples and detailed toxicological and pharmacological investigations.

Derivatization Strategies for Analytical Applications

For analytical applications, particularly in gas chromatography (GC), derivatization of norpropoxyphene (B1213060) is often necessary to improve its chromatographic properties and prevent degradation under high temperatures. oup.com A common strategy involves a base-catalyzed rearrangement of norpropoxyphene to norpropoxyphene amide. oup.comcerilliant.com This transformation is typically achieved by treating the urine sample with sodium hydroxide (B78521). oup.com The resulting amide is more stable and provides better peak shape during GC analysis. cerilliant.com

Another approach involves the use of silylating agents to create more volatile derivatives suitable for GC-mass spectrometry (GC-MS) analysis. While some methods aim to avoid derivatization altogether, the stability and chromatographic behavior of the underivatized compound can be problematic. oup.comsigmaaldrich.com The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has provided an alternative that can often distinguish norpropoxyphene from its degradation products without derivatization. oup.comoup.com

Biotransformation Pathways from Parent Compounds

d-Norpropoxyphene is primarily formed in the body through the metabolism of its parent compound, d-propoxyphene. fda.govdrugs.comfda.govdrugbank.comnih.gov This biotransformation occurs mainly in the liver and involves several enzymatic pathways. fda.govdrugs.comfda.govnih.gov

Role of Cytochrome P450 Enzymes in N-Demethylation (e.g., CYP3A4)

The principal metabolic pathway for the formation of d-norpropoxyphene from d-propoxyphene is N-demethylation. fda.govdrugs.comfda.govdrugbank.comnih.gov This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. fda.govdrugs.comfda.govdrugbank.comnih.govnih.govtandfonline.comsigmaaldrich.com Studies using human liver microsomes have confirmed that CYP3A4 is the major enzyme responsible for this metabolic step. nih.govtandfonline.com The involvement of CYP3A5 has also been noted. pharmgkb.org

The activity of CYP3A4 can vary significantly between individuals due to genetic factors and drug-drug interactions, leading to differences in the rate of norpropoxyphene formation. nih.govtandfonline.com For instance, co-administration of drugs that inhibit CYP3A4 can lead to increased plasma levels of propoxyphene, while inducers of this enzyme may enhance the formation of norpropoxyphene. drugs.comnih.gov

Table 1: Key Enzymes in d-Norpropoxyphene Formation

| Enzyme Family | Specific Enzyme | Metabolic Reaction | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP3A4 | N-demethylation | fda.govdrugs.comfda.govdrugbank.comnih.govnih.govtandfonline.comsigmaaldrich.com |

| Cytochrome P450 | CYP3A5 | N-demethylation | pharmgkb.org |

Isotopic Labeling for Metabolic Tracing Studies (e.g., Deuterated Analogs)

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and their metabolites within the body. embopress.org In the context of d-norpropoxyphene, deuterated analogs (containing deuterium, a stable isotope of hydrogen) are synthesized and used as internal standards in quantitative analyses by mass spectrometry. oup.comnih.gov

The synthesis of deuterated propoxyphene can be achieved through methods such as hydrogen-deuterium exchange or by using deuterated reagents during the synthetic process. These labeled compounds, such as DL-Norpropoxyphene maleate (D5, 98%), are commercially available for research purposes. otsuka.co.jpshoko-sc.co.jp

By administering a deuterated version of propoxyphene, researchers can accurately track its conversion to norpropoxyphene and other metabolites using techniques like gas chromatography/mass spectrometry (GC/MS) with multiple ion monitoring. nih.gov This approach allows for precise pharmacokinetic studies, helping to determine the half-life and clearance rates of both the parent drug and its metabolites. nih.gov The use of stable isotope-labeled internal standards is crucial for compensating for variations during sample preparation and analysis, thereby ensuring the accuracy of the results. oup.comnih.gov

Advanced Analytical Methodologies for D Norpropoxyphene Quantification in Research Specimens

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of d-Norpropoxyphene (B1226900) in biological samples. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often paired with mass spectrometry (MS), provide the necessary separation and detection capabilities for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the analysis of d-Norpropoxyphene. One established method for routine assays in plasma involves a liquid-liquid extraction from an alkalinized sample, followed by a back-extraction into an acidic aqueous phase. nih.gov This aqueous phase is then directly injected into an HPLC system equipped with a 3-microns octadecylsilica column and a UV absorbance detector set at 210 nm. nih.gov This procedure is sensitive enough to determine concentrations as low as 2 nM, with an intra-assay coefficient of variation of 5% at this level. nih.gov

However, the application of HPLC for d-Norpropoxyphene can be limited because the compound lacks a pronounced ultraviolet absorption or fluorescence spectrum. nih.gov To overcome this, alternative detection methods have been explored. Electrochemical oxidation detection, when used with a silica (B1680970) column and a non-aqueous ionic eluent system, has demonstrated good selectivity and sensitivity, enabling the measurement of d-Norpropoxyphene in plasma after a single oral dose. nih.govresearchgate.net

In some analytical approaches, d-Norpropoxyphene is intentionally converted to norpropoxyphene (B1213060) amide through a base-catalyzed rearrangement to improve its chromatographic behavior. cerilliant.com HPLC analysis can distinguish between d-Norpropoxyphene and its amide form based on their retention times. For instance, using a Betasil Phenyl column, d-Norpropoxyphene maleate (B1232345) has a retention time of 4.8 minutes, while the base-treated norpropoxyphene amide has a retention time of 3.9 minutes. cerilliant.com

Table 1: HPLC Retention Times for d-Norpropoxyphene and its Amide Form

| Compound | Retention Time (minutes) | Chromatographic Column |

| d-Norpropoxyphene maleate | 4.8 | Betasil Phenyl 5µ, 150 x 4.6 mm |

| Norpropoxyphene amide | 3.9 | Betasil Phenyl 5µ, 150 x 4.6 mm |

| Data derived from studies on the base-catalyzed conversion of norpropoxyphene. cerilliant.com |

Gas Chromatography (GC) Implementations

Gas Chromatography (GC) is a widely used technique for the determination of d-Norpropoxyphene, particularly in forensic and toxicological analyses of autopsy material and urine. oup.comnih.gov A significant challenge in GC analysis is the thermal instability of the compound under certain conditions. nih.govresearchgate.net To mitigate degradation and improve chromatographic properties, d-Norpropoxyphene is often converted to norpropoxyphene amide by treatment with a strong base, such as sodium hydroxide (B78521), prior to analysis. oup.comresearchgate.net

GC methods typically employ a flame ionization detector (FID) or a nitrogen-phosphorous detector for identification. oup.commedwinpublishers.com For instance, a GC-FID method for urine samples involves solid-phase extraction followed by chromatographic separation on a DB-5 MS J&W column. oup.com This method is specific and linear over a range of 0-2000 ng/mL. oup.com The use of a relatively polar stationary phase, like Carbowax 20M, combined with nitrogen-selective detection, can provide sufficient sensitivity and selectivity for measuring plasma concentrations. nih.govresearchgate.net

Table 2: GC Method Parameters for d-Norpropoxyphene Analysis in Urine

| Parameter | Condition |

| Detector | Flame Ionization Detector (FID) |

| Column | DB-5 MS J&W (15 m x 0.25-mm i.d., 0.25-μm film thickness) |

| Injector Temperature | 250°C |

| Detector Temperature | 280°C |

| Carrier Gas | Helium (Flow rate: 2 mL/min) |

| Linearity Range | 0-2000 ng/mL |

| Parameters are based on a validated method for the simultaneous quantitation of dextropropoxyphene and norpropoxyphene. oup.com |

Liquid Chromatography–Mass Spectrometry (LC-MS-MS) for Enhanced Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) has emerged as a superior technique for d-Norpropoxyphene analysis due to its high sensitivity and specificity, often requiring minimal sample preparation. oup.comwustl.edu A key advantage of LC-MS-MS is its ability to differentiate between the parent d-Norpropoxyphene (m/z 326) and its dehydrated rearrangement product (m/z 308), a distinction that is often lost in GC-MS methods that use alkaline extraction. wustl.edunih.govresearchgate.net This is crucial because the rearranged product can be formed both through chemical degradation and as an excreted metabolite. wustl.edunih.govresearchgate.net

"Dilute and shoot" methods are common in LC-MS-MS, where a urine specimen is simply diluted, mixed with internal standards, and injected into the system. oup.comwustl.edu This approach minimizes sample loss and reduces analysis time. oup.com LC-MS-MS can be part of a larger panel for the simultaneous detection and quantification of numerous drugs and metabolites. oup.com For accurate quantification, it has been reported that both d-Norpropoxyphene and its degradation products should be quantified and their sums reported, as the compound can be unstable. oup.com

Table 3: d-Norpropoxyphene and its Rearrangement Product in LC-MS-MS

| Compound | Molecular Ion (m/z) | Retention Time (minutes) |

| d-Norpropoxyphene | 326 | 3.4 |

| Dehydrated Rearrangement Product | 308 | 3.5 |

| Data from a "dilute and shoot" method for human urine analysis. researchgate.net |

Gas Chromatography–Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold standard for the confirmatory testing of d-Norpropoxyphene. oup.com It provides both qualitative and quantitative data, making it invaluable in forensic toxicology. nih.gov GC-MS methods have been developed for various research specimens, including whole blood and hair. nih.gov

Similar to GC-FID methods, analysis of d-Norpropoxyphene by GC-MS often involves a conversion to its corresponding amide to ensure chromatographic stability. nih.gov Quantification is typically carried out in the selected-ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific ions characteristic of the compound. nih.gov For example, a method for analyzing blood and hair samples reported limits of detection for d-Norpropoxyphene of 0.09 µg/mL and 0.04 ng/mg, respectively. nih.gov

Table 4: GC-MS Method Performance for d-Norpropoxyphene Quantification

| Matrix | Limit of Detection | Calibration Range | Relative Standard Deviation |

| Whole Blood | 0.09 µg/mL | 0.5 to 10 µg/mL | < 6.2% |

| Hair | 0.04 ng/mg | 1 to 20 ng/mg | < 6.0% |

| Performance data from an automated on-line solid-phase extraction GC-MS method. nih.gov |

Chemical Ionization Mass Fragmentography

Chemical Ionization Mass Fragmentography, a specialized GC-MS technique, has been utilized to re-evaluate the kinetics of propoxyphene and d-Norpropoxyphene. nih.gov This method employs deuterium-labeled internal standards and multiple ion monitoring to achieve high precision and accuracy. nih.gov In a study involving human volunteers, this technique was used to determine plasma concentrations over an extended period, allowing for the calculation of the compound's half-life. nih.gov The mass spectrometer, when operated in the chemical ionization mode with methane (B114726) as the reagent gas, can provide valuable structural information. oup.com For instance, under these conditions, mass spectra of d-Norpropoxyphene rearrangement products show a major ion at m/z 308, consistent with a compound of molecular weight 307. oup.com

Sample Preparation and Extraction Techniques for Research Matrices

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, aiming to isolate d-Norpropoxyphene from interfering endogenous compounds in the biological matrix. slideshare.netijisrt.com The choice of technique depends on the sample type (e.g., blood, urine, plasma, hair) and the subsequent analytical method. slideshare.netscribd.com

Liquid-Liquid Extraction (LLE) is a conventional method used for d-Norpropoxyphene. oup.comijisrt.com It typically involves adjusting the sample to an alkaline pH to ensure the analyte is in its non-ionized form, making it more soluble in an organic extraction solvent. nih.govslideshare.net For instance, in plasma analysis, the sample is alkalinized before extraction with an organic solvent. nih.gov However, LLE can sometimes lead to the formation of emulsions, which can complicate the extraction process. oup.com

Solid-Phase Extraction (SPE) is often preferred over LLE due to its numerous advantages, including cleaner extracts, higher reproducibility, reduced solvent consumption, and the potential for automation. oup.comjapsonline.com Mixed-mode SPE columns are particularly effective for the simultaneous extraction of dextropropoxyphene and d-Norpropoxyphene from urine. oup.com A typical SPE procedure involves:

Conditioning: The column is conditioned with solvents like methanol (B129727) and a buffer (e.g., phosphate (B84403) buffer pH 6.0). oup.com

Sample Application: The pre-treated sample (e.g., urine adjusted to pH 6) is passed through the column. oup.com

Washing: The column is washed with various solutions (e.g., deionized water, HCl, acetonitrile) to remove interferences. oup.com

Elution: The analyte is eluted from the column using a specific solvent mixture, such as methylene (B1212753) chloride-isopropyl alcohol with ammonium (B1175870) hydroxide. oup.com

The eluent is then evaporated, and the residue is reconstituted in a small volume of a suitable solvent for injection into the chromatographic system. oup.com For hair samples, an automated on-line SPE device using C18 cartridges has been successfully implemented. nih.gov

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from biological fluids. For d-norpropoxyphene, mixed-mode SPE cartridges, which possess both hydrophobic and cation exchange functionalities, have proven effective for its isolation from urine samples. caymanchem.comcaymanchem.com These cartridges can effectively bind d-norpropoxyphene and its parent compound, dextropropoxyphene, allowing for their separation from endogenous matrix components.

A common SPE protocol involves several key steps, as detailed in the table below. This process not only purifies the sample but also serves to concentrate the analyte, thereby enhancing analytical sensitivity.

| Step | Procedure | Purpose |

|---|---|---|

| Conditioning | The SPE column is treated with methanol followed by deionized water and a phosphate buffer (e.g., 100 mM, pH 6.0). | To activate the sorbent and create an environment conducive to analyte retention. |

| Sample Loading | The pre-treated urine sample is loaded onto the column at a controlled flow rate (e.g., 1-2 mL/min). | To allow for the binding of d-norpropoxyphene to the solid phase. |

| Washing | The column is washed with a sequence of solvents, such as deionized water, acetic acid, and methanol. | To remove interfering substances from the matrix while the analyte remains bound to the sorbent. |

| Elution | The analyte is eluted from the column using a solvent mixture, such as dichloromethane/isopropanol/ammonium hydroxide (78:20:2). | To release the purified d-norpropoxyphene from the sorbent for collection. |

Research has demonstrated that methodologies employing mixed-mode SPE can achieve high recovery rates for d-norpropoxyphene, often exceeding 90%. caymanchem.com Furthermore, these methods have shown good reproducibility, with inter- and between-day variations typically below 10%. caymanchem.com The resulting extracts are often cleaner than those obtained through traditional LLE procedures, which is particularly advantageous for subsequent analysis by mass spectrometry. caymanchem.com

Liquid-Liquid Extraction Protocols

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. For the extraction of d-norpropoxyphene from plasma, a common LLE protocol involves an initial extraction from an alkalinized sample, followed by a back-extraction into an acidic aqueous phase. nih.gov

The steps of a typical LLE procedure for d-norpropoxyphene are as follows:

Alkalinization of the Sample: The biological sample (e.g., plasma) is made alkaline. This step is crucial as it converts the d-norpropoxyphene, a basic compound, into its neutral, un-ionized form, which is more soluble in organic solvents.

Extraction with an Organic Solvent: An immiscible organic solvent is added to the alkalinized aqueous sample. The mixture is then agitated to facilitate the transfer of the neutral d-norpropoxyphene from the aqueous phase to the organic phase.

Phase Separation: The mixture is centrifuged or allowed to stand to ensure complete separation of the two liquid layers. The organic layer, now containing the d-norpropoxyphene, is carefully collected.

Back-Extraction: The collected organic phase is then mixed with a small volume of an acidic aqueous solution. This causes the d-norpropoxyphene to become protonated (ionized), making it more soluble in the aqueous phase. This step effectively transfers the analyte back into a clean aqueous solution, further purifying it and concentrating it in a smaller volume.

Analysis: The final acidic aqueous phase, containing the purified and concentrated d-norpropoxyphene, is then ready for injection into an analytical instrument, such as an HPLC system. nih.gov

This multi-step process is effective in removing a wide range of interfering substances and can yield a clean extract suitable for sensitive analysis.

Challenges in Sample Preparation Due to Compound Properties

The physicochemical properties of d-norpropoxyphene present several challenges in sample preparation. A significant issue is the compound's instability, particularly under alkaline conditions, which are often employed in both LLE and some SPE procedures to ensure the compound is in its neutral form for efficient extraction. nih.govcerilliant.com This instability can lead to the degradation of the analyte and the formation of artifacts, compromising the accuracy of quantification. cerilliant.com

The partitioning behavior of d-norpropoxyphene between aqueous and organic phases is governed by its pKa (for the basic amine group) and its partition coefficient (LogP).

| Property | Predicted Value | Implication for Extraction |

|---|---|---|

| logP | 4.45 - 4.52 | Indicates high lipophilicity, favoring partitioning into organic solvents when in its neutral form. |

| pKa (Strongest Basic) | 9.99 | Suggests that the compound will be protonated (charged) in acidic solutions and neutral in alkaline solutions. pH control is critical for extraction. |

The high LogP value indicates that d-norpropoxyphene is inherently lipophilic, which facilitates its extraction into organic solvents. hmdb.ca However, its basic nature (pKa of 9.99) means that precise pH control is essential. hmdb.ca The sample must be sufficiently alkaline to deprotonate the amine group and render the molecule neutral for extraction into the organic phase. The challenge lies in finding a pH that maximizes extraction efficiency without inducing significant degradation.

Analytical Challenges and Method Validation in Research Contexts

The quantification of d-norpropoxyphene is fraught with analytical challenges, primarily stemming from the compound's inherent instability. This necessitates rigorous method validation and quality control to ensure the reliability of research findings.

Issues of Compound Instability and Degradation Products (e.g., Norpropoxyphene Amide, Cyclic Degradation)

A major analytical challenge is the propensity of d-norpropoxyphene to degrade into other chemical entities. This degradation can occur both during sample storage and preparation. Two significant degradation pathways have been identified:

Base-Catalyzed Conversion to Norpropoxyphene Amide: In the presence of a strong base, d-norpropoxyphene undergoes a rearrangement to form norpropoxyphene amide. glpbio.com This conversion is a common feature of older analytical methods, particularly those using gas chromatography-mass spectrometry (GC-MS), where alkaline extraction was used to improve chromatographic properties. cerilliant.comglpbio.com

Formation of a Cyclic Degradation Product (NPD): Even in neutral solutions, such as methanol or acetonitrile, d-norpropoxyphene can degrade over time to form a cyclic intermediate, often referred to as norpropoxyphene degradant (NPD). cerilliant.com This conversion can occur during storage, even under freezer conditions, albeit at a slower rate. cerilliant.com For instance, nearly complete conversion to NPD can occur within 2 hours at 60°C or over 18 months in a freezer. cerilliant.com

These degradation products can interfere with the accurate quantification of the parent compound. Notably, both norpropoxyphene amide and NPD can have the same mass-to-charge ratio (m/z 308) as a fragment of d-norpropoxyphene, which can lead to inaccuracies if the analytical method does not chromatographically separate these compounds from the parent analyte (which has a protonated molecule m/z of 326). cerilliant.comcerilliant.com

| Compound | [M+H]+ (m/z) | Formation Conditions |

|---|---|---|

| d-Norpropoxyphene | 326 | Parent analyte |

| Norpropoxyphene Amide | 308 | Base-catalyzed rearrangement |

| Cyclic Degradation Product (NPD) | 308 | Degradation in neutral solutions (e.g., methanol, acetonitrile) over time |

Strategies for Mitigating Degradation During Analysis

To ensure the accurate measurement of d-norpropoxyphene, several strategies can be employed to minimize its degradation during the analytical process:

Avoidance of Strong Bases: Modern analytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), often avoid the alkaline extraction steps that are common in older GC-MS protocols. cerilliant.com This significantly reduces the formation of norpropoxyphene amide.

"Dilute and Shoot" Methods: For some matrices like urine, a "dilute and shoot" approach can be used. cerilliant.com This involves simply diluting the sample and directly injecting it into the LC-MS/MS system, bypassing extensive extraction procedures where degradation could occur.

Controlled pH: Maintaining the pH of all solutions within a range that minimizes degradation is crucial. This includes the solvents used for sample reconstitution and the mobile phases for chromatography.

Optimized Storage Conditions: Research specimens should be stored at low temperatures (e.g., -20°C or below) to slow the rate of degradation to NPD. cerilliant.com However, it is important to recognize that freezer storage slows, rather than completely prevents, this conversion. cerilliant.com Analysis should ideally be performed as soon as possible after sample collection.

Use of Freshly Prepared Solutions: Standards and stock solutions of d-norpropoxyphene should be prepared fresh and monitored for the appearance of degradation products, as conversion to NPD can occur in solution over time. cerilliant.com

Interlaboratory Variation and Quality Control in Analytical Studies

Significant interlaboratory variation has been reported in the quantification of d-norpropoxyphene, with coefficients of variation as high as 65%. bipea.org This variability can often be attributed to differences in analytical methodologies, particularly in how the issue of compound instability and degradation is managed. cerilliant.combipea.org Laboratories using GC-MS methods that intentionally convert d-norpropoxyphene to its amide will produce different quantitative results compared to LC-MS/MS methods that measure the intact molecule. cerilliant.com

To address these challenges and ensure the comparability of data across different research studies, robust quality control measures are essential:

Use of Certified Reference Materials (CRMs): The availability of CRMs for d-norpropoxyphene and its isotopically labeled internal standards is crucial for method validation and ensuring the accuracy of calibration. astm.orgwikipedia.org CRMs are produced by accredited bodies and come with a certificate of analysis detailing their purity and certified concentration, providing metrological traceability.

Participation in Proficiency Testing (PT) Programs: PT schemes involve the analysis of blind samples by multiple laboratories, allowing each participant to assess their performance against their peers and a consensus value. oup.com While specific, ongoing PT programs solely for d-norpropoxyphene are not widely documented, broader forensic toxicology PT programs have included propoxyphene and its metabolites, demonstrating the utility of this approach for identifying and addressing analytical discrepancies. asme.org

Method Harmonization: Whenever possible, the use of harmonized and thoroughly validated analytical methods across different laboratories can help to reduce interlaboratory variation. This includes standardizing sample preparation protocols, instrumental parameters, and data analysis procedures.

By implementing these quality control measures, the analytical community can improve the consistency and reliability of d-norpropoxyphene quantification in research settings.

Application of Isotope-Labeled Internal Standards in Quantification

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, offering unparalleled accuracy and precision in the determination of analyte concentrations in complex biological matrices. In the quantification of d-Norpropoxyphene, the primary metabolite of d-propoxyphene, the application of isotopically labeled analogs, such as d-Norpropoxyphene-d5, is critical for mitigating analytical variability and ensuring the reliability of research findings. These internal standards, which are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium), co-elute with the analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer. This co-behavior allows for the correction of signal suppression or enhancement caused by the sample matrix, as well as variations in sample preparation and instrument response.

The inherent chemical instability of d-Norpropoxyphene further underscores the necessity of using a stable isotope-labeled internal standard. d-Norpropoxyphene is known to undergo cyclization and dehydration to form a rearrangement product, which can lead to inaccuracies in quantification if not properly addressed. An ideal internal standard will mimic this degradation, allowing for a consistent analyte-to-internal standard ratio to be maintained throughout the analytical process.

Research Findings in Mass Spectrometry-Based Quantification

Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of d-Norpropoxyphene in research specimens. The choice between these methods often depends on factors such as the required sensitivity, sample throughput, and the nature of the biological matrix. In both approaches, the use of a deuterated internal standard like d-Norpropoxyphene-d5 is highly recommended for robust and reliable quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become the preferred method for the quantification of small molecules in biological fluids due to its high selectivity and sensitivity. In a typical LC-MS/MS assay for d-Norpropoxyphene, the analyte and its deuterated internal standard are monitored using selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). This involves the selection of a specific precursor ion (Q1) for the analyte and internal standard, followed by their fragmentation in the collision cell and the selection of a specific product ion (Q3) for detection. This two-stage mass filtering significantly reduces background noise and enhances the specificity of the assay.

The table below outlines the typical precursor and product ions monitored for d-Norpropoxyphene and its d5-labeled internal standard in an LC-MS/MS analysis.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| d-Norpropoxyphene | 326.0 | 252.0 |

| d-Norpropoxyphene-d5 | 331.0 | 257.0 |

Data sourced from United Chemical Technologies.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established technique for the quantification of drugs and their metabolites. For the analysis of d-Norpropoxyphene, derivatization is often employed to improve its chromatographic properties and thermal stability. Similar to LC-MS/MS, the use of a deuterated internal standard is crucial for accurate quantification. In GC-MS, quantification is typically performed in the selected ion monitoring (SIM) mode, where the instrument is set to detect only specific ions corresponding to the analyte and the internal standard.

A study detailing a validated GC-electron ionization mass spectrometry (GC/EI-MS) method for the simultaneous quantification of several opioids, including norpropoxyphene, utilized deuterated analogues as internal standards. The method demonstrated excellent performance characteristics, as summarized in the table below.

| Validation Parameter | Result |

| Linearity Range | 25–1000 ng/mL |

| Correlation Coefficient (r²) | > 0.990 |

| Lower Limit of Quantification (LLOQ) | 25 ng/mL |

| Intra-day Precision (%RSD) | 2.0–12.0% |

| Inter-day Precision (%RSD) | 6.0–15.0% |

| Accuracy (%RE) | Within ± 10% |

This data highlights the robustness and reliability of a GC-MS method when employing deuterated internal standards for the quantification of norpropoxyphene.

Pharmacological Investigations of D Norpropoxyphene in Pre Clinical and in Vitro Systems

In Vitro Studies of Ion Channel Modulation (e.g., Sodium and Potassium Channels, hERG Channels)

D-norpropoxyphene (B1226900), the primary metabolite of propoxyphene, demonstrates significant activity as a modulator of various ion channels, a characteristic that is believed to contribute to its distinct pharmacological and toxicological profile. ucl.ac.uk In vitro investigations have particularly focused on its effects on cardiac sodium and potassium channels.

Studies have shown that both d-norpropoxyphene and its parent compound, propoxyphene, inhibit the voltage-gated potassium current carried by the human ether-a-go-go-related gene (hERG) channels. ncats.io The potency of d-norpropoxyphene at the hERG channel is approximately equal to that of propoxyphene. ncats.io The interaction is complex; at low concentrations (e.g., 5 µmol/L), d-norpropoxyphene can facilitate hERG currents, while at higher concentrations, it acts as a blocker, with a reported IC50 value of approximately 40 µmol/L. jacc.org This blockade is accompanied by a significant alteration in the channel's properties, including a shift in the reversal potential and a 30-fold increase in sodium permeability. jacc.org Furthermore, d-norpropoxyphene modifies the gating of hERG channels by slowing channel activation and accelerating deactivation kinetics. jacc.org

In addition to its effects on potassium channels, d-norpropoxyphene is a potent blocker of sodium channels. ucl.ac.uk In vitro studies have demonstrated that its local anesthetic effect, which is a functional consequence of sodium channel inhibition, is approximately twice as potent as that of propoxyphene. ncats.io This potent sodium channel blockade is a key factor in the cardiotoxicity associated with the compound. ucl.ac.uk Conversely, the modulatory effect of d-norpropoxyphene on ion selectivity and gating observed in hERG channels was not seen in studies of voltage-gated Kv1.1 potassium channels.

| Ion Channel | Observed Effect | Potency/Concentration | Reference |

|---|---|---|---|

| hERG (Potassium Channel) | Blockade / Inhibition | IC50 ≈ 40 µmol/L | jacc.org |

| hERG (Potassium Channel) | Current Facilitation | Low concentrations (5 µmol/L) | jacc.org |

| hERG (Potassium Channel) | Altered Gating (slower activation, faster deactivation) | Not specified | jacc.org |

| Sodium Channels | Blockade (Local Anesthetic Effect) | ~2-fold more potent than propoxyphene | ncats.io |

Comparative Receptor Binding Selectivity in In Vitro Assays

D-norpropoxyphene is an active metabolite of propoxyphene, a compound recognized as a weak opioid agonist. jacc.org The analgesic effects of propoxyphene are primarily attributed to its action at mu (µ) opioid receptors. drugbank.com While direct and comprehensive binding affinity data for d-norpropoxyphene across the spectrum of opioid receptors is limited in the available literature, its pharmacological profile can be inferred from studies on its parent compound and its observed in vivo effects.

Research indicates that d-norpropoxyphene possesses weaker analgesic properties than dextropropoxyphene itself. ucl.ac.uk This suggests that d-norpropoxyphene likely has a lower binding affinity or efficacy at the mu-opioid receptors responsible for analgesia.

In vitro binding assays performed on the parent compound, dextropropoxyphene, provide context for the expected receptor interactions. These studies have determined its binding affinity (Kd) at mu and kappa (κ) opioid receptors. Dextropropoxyphene acts as an agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. ncats.io It also demonstrates antagonist activity at the delta (δ) opioid receptor. ncats.io One study noted that d-propoxyphene displayed a higher relative affinity for sites occupied by enkephalin analogues (which are endogenous ligands for delta receptors) compared to morphine. wdh.ac.id

Mechanisms of Action in Isolated Biological Preparations (e.g., Toad Bladder Models)

A review of the available scientific literature did not yield studies investigating the mechanisms of action of d-norpropoxyphene maleate (B1232345) using isolated toad bladder models or analogous epithelial tissue preparations. Research has predominantly focused on its effects on cardiac tissue and central nervous system targets. journals.co.zanih.gov

Differential Effects on Cellular Signaling Pathways (e.g., G-protein Coupled Receptors, Adenylate Cyclase)

The cellular mechanisms of action for d-norpropoxyphene are understood primarily through the well-established pathways of its parent opioid compound, propoxyphene. Opioid receptors, including the mu, delta, and kappa subtypes, are members of the G-protein coupled receptor (GPCR) superfamily. ncats.iopainphysicianjournal.com The primary target for propoxyphene's analgesic effect is the mu-opioid receptor (also referred to as OP3), which is coupled to inhibitory G-proteins (Gi/o). ncats.iojournals.co.za

The binding of an agonist like propoxyphene to the mu-opioid receptor stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the associated G-protein complex. journals.co.za This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors. A principal effector system is the enzyme adenylate cyclase. nih.govpainphysicianjournal.com The activated Gαi subunit inhibits adenylate cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). journals.co.zanih.gov As an active opioid metabolite, d-norpropoxyphene is understood to act through this same fundamental GPCR signaling cascade.

Theoretical Interactions with Neurotransmitter Systems

The effects of d-norpropoxyphene on neurotransmitter systems are theoretically linked to the downstream consequences of its interaction with opioid receptors and subsequent modulation of cellular signaling pathways. The inhibition of adenylate cyclase and the resulting decrease in intracellular cAMP levels, as described for its parent compound, has significant effects on neuronal function. ncats.ionih.gov

A reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinases, which in turn affects the phosphorylation state of numerous proteins involved in neurotransmitter release. journals.co.za Consequently, the activation of mu-opioid receptors by propoxyphene, and theoretically by d-norpropoxyphene, leads to an inhibition of the release of several nociceptive (pain-signaling) and other neurotransmitters. ncats.iojournals.co.za These include:

Substance P

Gamma-aminobutyric acid (GABA)

Dopamine

Acetylcholine

Noradrenaline ncats.iojournals.co.za

This inhibition of neurotransmitter release from presynaptic terminals is a core component of the analgesic effect of opioids. ncats.io Additionally, opioid receptor activation can lead to the opening of potassium channels and the closing of N-type voltage-gated calcium channels, which causes hyperpolarization of the neuron and reduced neuronal excitability, further decreasing the likelihood of neurotransmitter release. journals.co.za

Structure Activity Relationship Sar Studies Involving D Norpropoxyphene

Impact of N-Demethylation on Stereochemical Configuration and Activity

d-Norpropoxyphene (B1226900) is the primary N-demethylated metabolite of d-propoxyphene. drugbank.comfda.gov The analgesic properties of the parent compound are attributed specifically to the d-stereoisomer, dextropropoxyphene. painphysicianjournal.comallfordrugs.com The metabolic process of N-demethylation, primarily mediated by the cytochrome P450 enzyme CYP3A4, removes a methyl group from the tertiary amine of d-propoxyphene to form the secondary amine, d-norpropoxyphene, without altering the core stereochemistry at the molecule's chiral centers. drugbank.comnih.gov

This single structural modification—the removal of a methyl group—has a profound impact on the compound's pharmacological activity. Research consistently shows that d-norpropoxyphene possesses weaker analgesic effects than its parent compound, d-propoxyphene. wikipedia.org This attenuation of activity highlights the importance of the N,N-dimethylamino group for optimal interaction with opioid receptors. General studies on N-dealkylation of drugs show that such metabolic changes can alter physicochemical properties like basicity (pKa) and polarity, which in turn can affect a molecule's ability to cross biological membranes and bind effectively to its target receptor. nih.govsemanticscholar.org

| Compound | Key Structural Feature | Relative Analgesic Activity | Metabolic Relationship |

|---|---|---|---|

| d-Propoxyphene | Tertiary Amine (-N(CH₃)₂) | Higher | Parent Compound |

| d-Norpropoxyphene | Secondary Amine (-NHCH₃) | Weaker wikipedia.org | N-demethylated Metabolite drugbank.com |

Comparative SAR with Parent Compound (Propoxyphene) and Other Opioids

Propoxyphene is classified as a diphenylheptane derivative and is structurally related to methadone. painphysicianjournal.comnih.gov Unlike classic phenanthrene (B1679779) opioids such as morphine, which have a rigid multi-ring structure, propoxyphene and its metabolite d-norpropoxyphene have a more flexible, acyclic backbone. uomustansiriyah.edu.iq

A critical feature shared by most opioids is a protonatable nitrogen atom, which is essential for forming an ionic bond with a highly conserved aspartate residue within the opioid receptor binding pocket. nih.gov The modification of the substituent on this nitrogen is a cornerstone of opioid medicinal chemistry. For example, replacing the N-methyl group with larger alkyl groups, such as an N-allyl group, can convert a mu-opioid receptor agonist into an antagonist. pnas.org

| Opioid Class | Example Compound(s) | Key Structural Feature | Relevance to d-Norpropoxyphene SAR |

|---|---|---|---|

| Phenanthrenes | Morphine | Rigid 5-ring system, tertiary amine in a piperidine (B6355638) ring. uomustansiriyah.edu.iq | Contrast in structural rigidity; highlights the conserved nature of the nitrogen atom across different scaffolds. |

| Diphenylheptanes | Methadone, Propoxyphene | Flexible acyclic chain, tertiary amine. painphysicianjournal.comnih.gov | Direct structural relationship; demonstrates how N-substituents influence activity within the same class. |

| Phenylpiperidines | Fentanyl | 4-anilidopiperidine core. nih.gov | Emphasizes the importance of the nitrogen for receptor binding and how modifications around it create highly potent analogs. nih.gov |

Computational and Molecular Modeling Approaches to Receptor Binding

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and predicting how a ligand binds to its receptor at an atomic level. mdpi.com While specific modeling studies focusing exclusively on d-norpropoxyphene are not widely published, extensive research on other opioids provides a robust model for its likely interactions.

Molecular docking studies predict the binding affinity and pose of a ligand in the receptor's active site. nih.gov For opioids, a key interaction is the formation of a salt bridge between the ligand's protonated amine and the carboxylate side chain of a specific aspartate residue (Asp147 in the mu-opioid receptor). nih.gov The surrounding hydrophobic and aromatic residues, such as a highly conserved histidine (H297) and tryptophan (W293), further stabilize the ligand through various non-covalent interactions. nih.gov

MD simulations of other opioids have shown that the stability of these interactions and the specific conformation the ligand adopts can correlate with its functional efficacy (i.e., whether it behaves as a full agonist, partial agonist, or antagonist). nih.gov It can be hypothesized that the smaller size of the N-monomethyl group in d-norpropoxyphene compared to the N,N-dimethyl group in d-propoxyphene alters the precise positioning and orientation within the binding pocket, leading to less optimal interactions with key residues and thus explaining its reduced agonist activity.

Influence of Structural Modifications on Bioavailability and Metabolic Fate in Research Models

Structural features intrinsically govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The primary metabolic fate of d-propoxyphene is its conversion to d-norpropoxyphene through N-demethylation, a reaction that significantly influences the parent drug's bioavailability due to extensive first-pass metabolism in the liver. nih.govnih.gov

Research using various models has provided detailed insights into this process:

Human Studies: In patients with liver cirrhosis, the metabolic conversion to d-norpropoxyphene is significantly impaired. This results in higher plasma concentrations of the parent drug and a much lower ratio of metabolite to parent compound (AUC ratio of norpropoxyphene (B1213060):propoxyphene was 0.5-0.9 in cirrhotic patients vs. 2.5-4.0 in controls), demonstrating the liver's critical role in this metabolic step. fda.govnih.gov

In Vitro Models: Studies using isolated rat hepatocytes confirmed that both d-propoxyphene and d-norpropoxyphene are rapidly metabolized. nih.gov This research model also showed that the metabolism of both compounds could be inhibited by the presence of ethanol, indicating a potential for drug-drug interactions at the metabolic level. nih.gov

| Research Model | Key Finding | Implication for d-Norpropoxyphene | Reference |

|---|---|---|---|

| Human Patients (Liver Cirrhosis) | Decreased first-pass metabolism of d-propoxyphene, leading to a lower norpropoxyphene/propoxyphene plasma ratio. | Demonstrates that metabolic fate is highly dependent on hepatic function. | fda.govnih.gov |

| Isolated Rat Hepatocytes | Both propoxyphene and norpropoxyphene are rapidly metabolized; this metabolism is inhibited by ethanol. | Provides an in vitro model of metabolic pathways and potential interactions. | nih.gov |

| Pharmacokinetic Studies | d-Norpropoxyphene has a significantly longer elimination half-life (30-36h) than d-propoxyphene (6-12h). | Structural differences lead to altered metabolic stability and potential for accumulation. | fda.govwikipedia.org |

Applications of D Norpropoxyphene.maleate As a Research Standard and Reagent

Use as an Analytical Reference Standard in Forensic Toxicology Research

d-Norpropoxyphene (B1226900) maleate (B1232345) serves as an essential analytical reference standard in the field of forensic toxicology. caymanchem.comglpbio.com As a certified reference material (CRM), it provides a benchmark for the accurate identification and quantification of its parent compound, propoxyphene, and the norpropoxyphene (B1213060) metabolite in biological samples. caymanchem.com Its use is intended specifically for research and forensic applications. caymanchem.comglpbio.comcaymanchem.com

In forensic investigations, particularly in postmortem cases, the precise measurement of drug and metabolite concentrations is crucial for interpreting the circumstances of death. oup.com Laboratories performing forensic analysis rely on reference standards like d-norpropoxyphene maleate for the quantitative determination of norpropoxyphene in blood and tissue specimens. oup.comaxisfortox.com The availability of a stable, high-purity standard is fundamental for the validation and daily operation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govwaters.com These methods allow forensic toxicologists to establish the presence and concentration of norpropoxyphene, with deuterated internal standards like (+)-Norpropoxyphene-d₅ (maleate) being used to ensure the highest level of accuracy in quantification by GC- or LC-MS. caymanchem.com The analysis of both the parent drug and its metabolites like norpropoxyphene is considered vital in aviation forensic toxicology to interpret drug exposure accurately. faa.gov

| Application Area | Utility of d-Norpropoxyphene.maleate | Analytical Techniques |

| Forensic Analysis | Quantitative analysis of norpropoxyphene in postmortem blood and tissue. axisfortox.com | GC-MS, LC-MS/MS nih.govwaters.com |

| Method Validation | Serves as a primary analytical reference standard. caymanchem.comglpbio.com | High-Performance Liquid Chromatography (HPLC) oup.com |

| Research | Used as an internal standard (isotopically labeled form) for quantification. caymanchem.com | Mass Spectrometry caymanchem.com |

Role in Development and Validation of Immunoassays for Related Compounds

d-Norpropoxyphene plays a significant role in the development and validation of immunoassays designed to detect propoxyphene and its metabolites. Immunoassays are common screening tools in clinical and forensic settings, and their effectiveness depends on the antibody's ability to recognize not only the parent drug but also its major metabolites. nih.govlin-zhi.com

Research has focused on creating antibodies with high cross-reactivity to both d-propoxyphene and d-norpropoxyphene to improve detection rates. nih.gov The rationale is that norpropoxyphene often exists in higher concentrations and has a longer half-life (30-36 hours) than the parent drug (6-12 hours), making it a critical target for detection in urine drug testing. nih.govrxlist.comwikipedia.org

The development of sensitive immunoassays, such as those based on the Kinetic Interaction of Microparticles in Solution (KIMS), has been facilitated by synthesizing propoxyphene derivatives to generate antibodies that demonstrate good cross-reactivity with d-norpropoxyphene. nih.gov The validation process for these assays involves challenging them with known concentrations of d-norpropoxyphene to determine their cross-reactivity percentage, which defines the sensitivity of the test for detecting propoxyphene use. nih.govlin-zhi.com For example, one study highlighted that an online immunoassay had significantly higher sensitivity due to its 77% cross-reactivity with norpropoxyphene, compared to another assay with only 7% cross-reactivity. nih.gov

Table of Immunoassay Cross-Reactivity with Norpropoxyphene

| Immunoassay | Calibrator | Norpropoxyphene Concentration for Positive Result | Cross-Reactivity (%) |

|---|---|---|---|

| OnLine Assay | Propoxyphene | - | 77% nih.gov |

| EMIT II Assay | Propoxyphene | - | 7% nih.gov |

| LZI Enzyme Immunoassay | Propoxyphene (300 ng/mL) | 620 ng/mL | 48.4% lin-zhi.com |

| AssureTech Quick Cup Test | Propoxyphene (300 ng/mL) | 333 ng/mL | 90.1% fda.gov |

Applications in Pharmacokinetic Modeling Research (excluding human clinical data)

In non-clinical research, d-norpropoxyphene is studied to understand the pharmacokinetic profile of its parent compound, propoxyphene. Pharmacokinetic modeling in animal studies helps to characterize the absorption, distribution, metabolism, and excretion of a drug and its metabolites.

Propoxyphene is known to be concentrated in the liver, lungs, and brain in animal models. psu.edu However, its metabolite, norpropoxyphene, penetrates the brain to a much lesser extent. psu.edu This differential distribution is a key aspect explored in pharmacokinetic research. Studies in rats and rabbits have been conducted to assess the effects of propoxyphene, which would involve the formation and disposition of norpropoxyphene, although specific pharmacokinetic parameters for the metabolite in these studies are not detailed. nih.gov Research in anephric (lacking kidneys) patients highlights the importance of renal excretion for norpropoxyphene, a finding that can be modeled and studied further in animal models of renal impairment. wikipedia.org While extensive pharmacokinetic data, such as half-life and clearance rates, are well-documented in humans, the foundational understanding is often built upon initial characterization in animal models. fda.govnih.gov

Utility in Drug Metabolism Research to Characterize Enzyme Activity

d-Norpropoxyphene is central to drug metabolism research aimed at characterizing the activity of specific enzymes, particularly the cytochrome P450 (CYP) superfamily. The biotransformation of propoxyphene to norpropoxyphene is a well-defined metabolic pathway used as a model reaction to study enzyme function. iu.edu

The primary route of metabolism for propoxyphene is N-demethylation to form norpropoxyphene. rxlist.comdrugbank.com This reaction is mediated almost exclusively by the CYP3A4 isoenzyme. rxlist.comnih.govdrugbank.comdrugs.com Therefore, the rate of norpropoxyphene formation in vitro using human liver microsomes can serve as a direct measure of CYP3A4 activity. nih.gov

Furthermore, propoxyphene itself is known to be an inhibitor of other CYP enzymes, such as CYP2D6. nih.govpharmgkb.org Studies investigating these interactions use the metabolic pathways of other drugs to characterize the inhibitory profile of propoxyphene and, by extension, the role of its metabolites. By observing how propoxyphene and norpropoxyphene affect the metabolism of known CYP2D6 substrates, researchers can characterize the potential for drug-drug interactions. pharmgkb.org

Enzymes Involved in Propoxyphene Metabolism

| Parent Compound | Primary Metabolite | Key Enzyme(s) | Metabolic Reaction | Research Application |

|---|---|---|---|---|

| Propoxyphene | Norpropoxyphene | CYP3A4, CYP3A5 nih.govpharmgkb.org | N-demethylation drugbank.com | Characterizing CYP3A4/5 activity and inhibition. drugs.com |

| Propoxyphene | (Various) | CYP2D6 (inhibition) pharmgkb.org | Competitive Inhibition | Studying drug-drug interaction potential. nih.gov |

Current Research Challenges and Future Directions for D Norpropoxyphene.maleate

Elucidation of Comprehensive In Vitro Pharmacological Profiles

While d-propoxyphene's primary mechanism of action is as a weak agonist at mu-opioid receptors, the in vitro pharmacological profile of its major metabolite, d-norpropoxyphene (B1226900), is less well-defined and an area of active investigation. drugbank.comnih.gov Understanding the receptor binding affinities and functional activities of d-norpropoxyphene is crucial for a complete picture of the parent drug's effects and toxicity.

Future research aims to create a more comprehensive in vitro pharmacological profile for d-norpropoxyphene. This includes detailed binding assays and functional studies across a wider range of opioid and non-opioid receptors, as well as various ion channels. Such studies will help to clarify its mechanisms of action and its contribution to both therapeutic and adverse effects.

Table 2: Reported In Vitro Activities of Propoxyphene and Norpropoxyphene (B1213060)

| Compound | Target | Activity | Reference |

| d-Propoxyphene | Mu-opioid receptors | Weak agonist | drugbank.comnih.gov |

| d-Norpropoxyphene | Sodium channels | Blocker | wikipedia.org |

| d-Norpropoxyphene | Potassium channels | Blocker | wikipedia.org |

Advanced Stereochemical and Conformational Studies

The stereochemistry of propoxyphene and its metabolites is a critical determinant of their pharmacological activity. ntu.edu.sgrsc.org Propoxyphene has two chiral centers, resulting in four stereoisomers. pharmgkb.org The analgesic effects are attributed to the d-isomer of propoxyphene, while its enantiomer, l-propoxyphene, has antitussive properties. ntu.edu.sgwikipedia.org

d-Norpropoxyphene also contains these chiral centers, and its stereoconfiguration is expected to influence its biological activity. Advanced stereochemical and conformational studies are essential to understand how the three-dimensional structure of d-norpropoxyphene dictates its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) techniques, such as the Nuclear Overhauser Effect (NOE), are powerful tools for determining the relative stereochemistry of molecules. rsc.org Computational modeling and energy minimization studies can complement experimental data to predict the most stable conformations of d-norpropoxyphene.maleate (B1232345). rsc.org

A deeper understanding of the stereochemical and conformational properties of d-norpropoxyphene will provide valuable insights into its structure-activity relationships. This knowledge can inform the design of more selective and potentially less toxic compounds in the future.

Table 3: Stereoisomers of Propoxyphene and Their Primary Activities

| Stereoisomer | Primary Activity | Reference |

| d-Propoxyphene | Analgesic | ntu.edu.sgrsc.org |

| l-Propoxyphene | Antitussive | ntu.edu.sgwikipedia.org |

Exploration of Novel Synthetic Routes for Research Applications

The availability of pure d-norpropoxyphene.maleate is essential for conducting detailed pharmacological and toxicological research. caymanchem.com The synthesis of d-norpropoxyphene is typically achieved through the N-demethylation of d-propoxyphene, a reaction mediated primarily by the cytochrome P450 enzyme CYP3A4 in vivo. drugbank.compharmgkb.org

For research purposes, chemical synthesis provides a more controlled and scalable source of the compound. Historical methods for the synthesis of d-propoxyphene itself involved a multi-step process, beginning with the preparation of an aminoketone followed by a Grignard reaction and subsequent acylation. epo.org

Current and future research in this area focuses on developing more efficient and stereoselective synthetic routes to d-norpropoxyphene and its analogs. capes.gov.brsigmaaldrich.com This could involve the use of novel catalysts and reagents to improve yields and reduce the number of synthetic steps. The ability to synthesize specific derivatives of d-norpropoxyphene is also important for structure-activity relationship studies and for developing analytical tools such as immunoassays. capes.gov.brsigmaaldrich.com

Role in Mechanistic Toxicology Studies (excluding adverse effect profiles)

d-Norpropoxyphene is a key player in the cardiotoxicity associated with d-propoxyphene, and understanding the underlying molecular mechanisms is a critical area of research. wikipedia.org Mechanistic toxicology studies aim to elucidate the specific cellular and molecular events that lead to toxicity, moving beyond a simple description of adverse effects.

A primary mechanism of d-norpropoxyphene's cardiotoxicity is its ability to block cardiac sodium and potassium channels. wikipedia.org This action can disrupt normal cardiac electrophysiology, leading to conduction abnormalities. wikipedia.org

Furthermore, the metabolism of drugs can sometimes lead to the formation of reactive metabolites that can cause cellular damage through mechanisms such as oxidative stress. researchgate.net While specific studies on reactive metabolite formation from d-norpropoxyphene are not widely reported, this is a general mechanism of drug toxicity that warrants investigation. researchgate.net

Future mechanistic toxicology studies on d-norpropoxyphene will likely involve a combination of in vitro and in silico approaches. In vitro experiments using cardiomyocytes can provide detailed information on the effects of d-norpropoxyphene on ion channel function, calcium handling, and mitochondrial function. nih.gov Computational models can be used to simulate the interaction of d-norpropoxyphene with cardiac ion channels and to predict its potential for off-target effects. A deeper understanding of these toxicological mechanisms at a molecular level is crucial for predicting and mitigating the risks associated with d-propoxyphene and its metabolites.

Q & A

Q. How should researchers document analytical protocols to ensure reproducibility of d-Norpropoxyphene maleate studies?

- Methodology : Detail buffer compositions (e.g., Tris Maleate pH 7.3), instrument parameters (e.g., LC column type, gradient program), and validation metrics (e.g., LOD/LOQ, recovery rates). Reference certified standards (e.g., Lipomed’s PPO-1361-MA series) and provide raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.